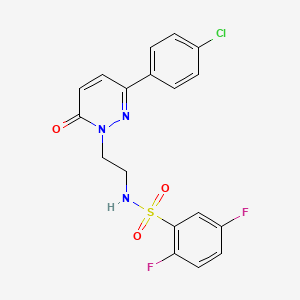
2-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide: is a heterocyclic compound with an intriguing structure. Let’s break it down:
Preparation Methods
Synthesis Routes::
Sonogashira Reaction: One synthetic route involves the double Sonogashira reaction of 2,5-dibromo-3-methoxy-1,4-dianiline with propargylic alcohol.
- While specific industrial production methods for this compound may not be widely documented, its synthesis can be adapted from laboratory-scale procedures.
Chemical Reactions Analysis
Reactivity::
Electrophilic Substitution: Due to π-electron delocalization, indoles readily undergo electrophilic substitution reactions.
Common Reagents: Bromine, acids, and other electrophiles.
Major Products: Substituted indole derivatives, such as the brominated compound .
Scientific Research Applications
Diverse Biological Activities::
Antiviral: Some indole derivatives exhibit antiviral properties.
Anti-Inflammatory and Analgesic: Other indole derivatives demonstrate anti-inflammatory and analgesic effects.
Melanoma Cell Proliferation Inhibition: (S)-(–)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SNA) inhibits melanoma cell proliferation by increasing apoptosis.
Mechanism of Action
- The precise mechanism by which 2-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Uniqueness: Highlighting its distinct features compared to other indole derivatives would require a detailed analysis.
Similar Compounds: Tryptophan, indole-3-acetic acid, and various synthetic analogs share the indole scaffold.
Properties
Molecular Formula |
C16H13BrN2O2 |
|---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
2-bromo-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
InChI |
InChI=1S/C16H13BrN2O2/c1-19-14-7-6-11(8-10(14)9-15(19)20)18-16(21)12-4-2-3-5-13(12)17/h2-8H,9H2,1H3,(H,18,21) |
InChI Key |
IKFYXYHFZQTJNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11268313.png)
![2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11268314.png)
![4-chloro-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11268315.png)
![3,4-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11268319.png)
![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B11268336.png)
![N-[3-(methylsulfanyl)phenyl]-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11268343.png)
![N-(4-ethoxyphenyl)-9-(4-ethylphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11268344.png)
![8-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B11268351.png)
![Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)benzoate](/img/structure/B11268352.png)
![Ethyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)butanoate](/img/structure/B11268355.png)
![N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide](/img/structure/B11268358.png)
![3-hydroxy-1-(4-methylbenzyl)-4-phenyl-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11268359.png)

![3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11268365.png)
